molecular formula C17H22N2O4 B12990081 tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate

tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate

Cat. No.: B12990081
M. Wt: 318.4 g/mol
InChI Key: KKNQVUALKZTQIP-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol . . This compound is a derivative of tryptophan, an essential amino acid, and is used in various chemical and biological research applications.

Preparation Methods

The synthesis of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate typically involves the protection of the amino group of L-tryptophan followed by esterification. One common method includes the following steps :

    Protection of the amino group: The amino group of L-tryptophan is protected using tert-butoxycarbonyl (Boc) to form Boc-L-tryptophan.

    Esterification: The carboxyl group of Boc-L-tryptophan is esterified using methanol and a suitable catalyst to form Boc-L-tryptophan methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or the ester group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. As a derivative of tryptophan, it can be incorporated into proteins and peptides, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate include other tryptophan derivatives such as:

  • tert-Butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate
  • 1-Boc-D-tryptophan methyl ester

These compounds share structural similarities but differ in specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific configuration and functional groups, making it valuable for targeted research applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 5-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-9-11(5-6-14(12)19)10-13(18)15(20)22-4/h5-9,13H,10,18H2,1-4H3/t13-/m0/s1

InChI Key

KKNQVUALKZTQIP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC(C(=O)OC)N

Origin of Product

United States

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